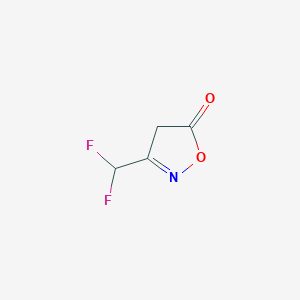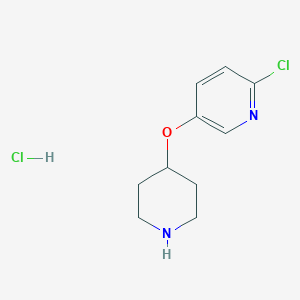
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism Of Action
The mechanism of action of ((2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that ((2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of ((2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide is its potential use as a lead compound for the development of new drugs. However, the compound has some limitations for lab experiments. It is unstable in the presence of light and air and requires careful handling to prevent degradation.
Future Directions
There are several future directions for the study of ((2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, the compound's mechanism of action and its effects on different signaling pathways need to be further elucidated to fully understand its potential applications.
In conclusion, ((2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide is a promising compound with potential applications in medicinal chemistry. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a valuable lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of ((2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-bromobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with propargyl bromide, followed by reaction with sodium hydride and copper(I) iodide to yield the final product.
Scientific Research Applications
((2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N2O2/c1-23-16-7-2-11(9-15(16)19)8-12(10-20)17(22)21-14-5-3-13(18)4-6-14/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODOWCNHDPOBSQ-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2375227.png)
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2375228.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-5-[(2-chloropyridin-3-yl)carbonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2375232.png)

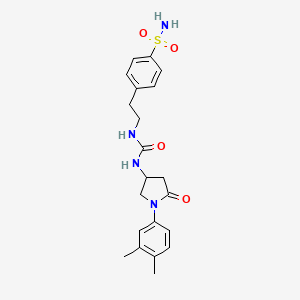
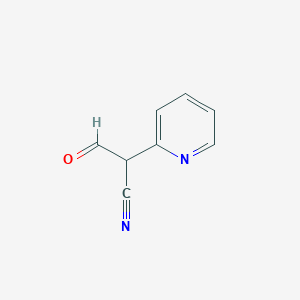

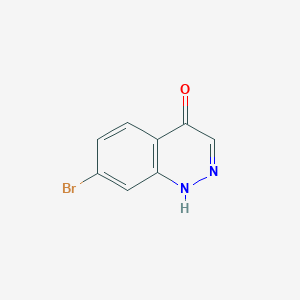
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
